molecular formula C9H9BrN4 B1381028 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine CAS No. 1600972-26-6

5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine

Cat. No.: B1381028
CAS No.: 1600972-26-6
M. Wt: 253.1 g/mol
InChI Key: KUSUXQJDCGCYKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of “5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine” consists of a pyridine ring and an imidazole moiety. The InChI code for this compound is 1S/C8H6BrN3/c9-6-1-2-7 (12-5-6)8-10-3-4-11-8/h1-5H, (H,10,11) .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Catalytic Applications

  • CuI-Catalyzed Hydroxylation of Aryl Bromides : The combination of CuI and 5-bromo-2-(1H-imidazol-2-yl)pyridine has been found effective in catalyzing the hydroxylation of aryl bromides, transforming both electron-rich and electronic-deficient aryl bromides into corresponding substituted phenols in good to excellent yields (Jia et al., 2011).

Synthesis of Derivatives and Complexes

  • Synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine Derivatives : These derivatives were synthesized from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide, indicating a versatile use of related compounds in organic synthesis (Ghorbani‐Vaghei & Amiri, 2014).
  • Synthesis of 5-Amino-1H-pyrazolo[4,3-b]pyridine Derivatives : The cyclocondensation of these derivatives led to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines, highlighting the compound's role in complex heterocyclic synthesis (Yakovenko et al., 2020).

Molecular Scaffold Applications

  • Three-Dimensional Molecular Scaffold : A synthesis method involving 5-bromo-2-(1H-imidazol-2-yl)pyridine derivatives provides a three-dimensional molecular scaffold, potentially useful in medicinal chemistry for finding small molecules that optimally adapt to biological targets (Schmid, Schühle, & Austel, 2006).

Structural Analysis

  • Crystal Structure and Hirshfeld Surface Analysis : Analysis of imidazo[1,2-a]pyridine derivatives, similar to 5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine, has been conducted to understand their molecular structure and interactions (Dhanalakshmi et al., 2018).

Biological Applications

  • Synthesis of Novel 6-Bromo-imidazo[4,5-b]pyridine Derivatives : These derivatives, synthesized based on a systematic approach involving 5-Bromo-2,3-diaminopyridine, showed potential as tyrosyl-tRNA synthetase inhibitors, demonstrating the compound's relevance in developing new bioactive molecules (Jabri et al., 2023).

Mechanism of Action

The mechanism of action of imidazole-containing compounds is diverse, as they show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Properties

IUPAC Name

5-bromo-N-(1H-imidazol-2-ylmethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4/c10-7-3-8(5-11-4-7)14-6-9-12-1-2-13-9/h1-5,14H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSUXQJDCGCYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CNC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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